REACTION_CXSMILES
|
[CH:1]([N:4]([CH:30]([CH3:32])[CH3:31])[C:5](=O)[CH2:6][CH:7]([C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:3])[CH3:2].[BH4-].[Na+].B(F)(F)F.CCOCC.Cl>O.O1CCCC1>[CH:30]([N:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6][CH:7]([C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[O:21][CH2:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:32])[CH3:31] |f:1.2,3.4|
|
Name
|
N,N-diisopropyl-3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl propane amide
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Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)OCC1=CC=CC=C1)=O)C(C)C
|
Name
|
|
Quantity
|
0.43 kg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.93 kg
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
2.83 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.83 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
2 (± 3) °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10-12 hrs at 33±2° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added to the reaction mass at 40±10° C.
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Type
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STIRRING
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Details
|
stirred for 2-3 hrs at 62±3° C
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Duration
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2.5 (± 0.5) h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted in dichloromethane (4.0 L)
|
Type
|
DISTILLATION
|
Details
|
Dichloromethane distilled out completely under vacuum below 50° C
|
Type
|
ADDITION
|
Details
|
This was followed by addition of Isopropyl alcohol (1.0 L)
|
Type
|
DISTILLATION
|
Details
|
distilled it completely
|
Reaction Time |
11 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)OCC1=CC=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |